Berbamunine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

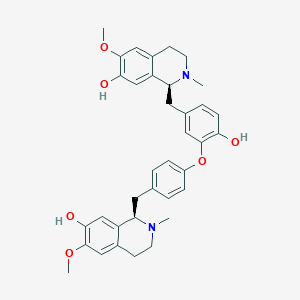

Berbamunine is a bisbenzylisoquinoline alkaloid found in various species of the Berberis genus. It is a bioactive compound known for its pharmacological properties, including antimicrobial and anticancer activities. This compound is structurally characterized by two benzylisoquinoline units linked by an ether bridge.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Berbamunine can be synthesized through the coupling of (S)-N-methylcoclaurine and ®-N-methylcoclaurine. The reaction is catalyzed by the enzyme this compound synthase (CYP80A1), which facilitates the regio- and stereo-selective C–O coupling of the two benzylisoquinoline units . The reaction conditions typically involve the presence of NADPH, oxygen, and specific pH conditions to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advances in biotechnology and synthetic biology have enabled the production of this compound in microbial systems. By engineering microorganisms to express the necessary biosynthetic enzymes, it is possible to produce this compound in a more controlled and scalable manner .

Análisis De Reacciones Químicas

Types of Reactions

Berbamunine undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups on the benzylisoquinoline units, altering the compound’s pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups into the this compound structure, potentially enhancing its bioactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed to introduce new functional groups.

Major Products Formed

Oxidation: Berbamuninium (dicationic form)

Reduction: Modified benzylisoquinoline derivatives

Substitution: Functionalized this compound derivatives

Aplicaciones Científicas De Investigación

Pharmacological Properties

Berbamunine exhibits a range of biological activities that make it a subject of interest for various therapeutic applications:

- Antimicrobial Activity : this compound has demonstrated effectiveness against several bacterial strains, contributing to its potential use in treating infections. Its mechanism includes disrupting bacterial cell membranes and inhibiting replication processes.

- Anticancer Effects : Research indicates that this compound may inhibit the proliferation of cancer cells and impede their invasion and metastasis. Studies have shown its potential to enhance the efficacy of chemotherapeutic agents, making it a candidate for combination therapies in oncology .

- Neuroprotective Effects : The compound has been observed to exert neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells .

Research Applications

This compound is not only significant for its therapeutic potential but also serves as a valuable tool in scientific research:

- Biochemical Studies : Due to its fluorescent properties, this compound is utilized in biochemical assays to study protein interactions and conformational changes, aiding in the understanding of complex biological systems .

- Synthetic Research : It serves as a model compound for synthesizing other bisbenzylisoquinoline alkaloids, facilitating the exploration of their structures and functions .

Case Studies and Findings

Several studies highlight the applications and effects of this compound:

Mecanismo De Acción

Berbamunine exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: This compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and modulates immune cell activity.

Comparación Con Compuestos Similares

Similar Compounds

Berberine: Another bisbenzylisoquinoline alkaloid with antimicrobial and anticancer properties.

Berbamine: A structurally similar compound with higher content in certain Berberis species.

Magnoline: A bisbenzylisoquinoline alkaloid isolated from Magnolia fuscata.

Uniqueness

Berbamunine is unique due to its specific biosynthetic pathway and the regio- and stereo-selective coupling of its benzylisoquinoline units. Its distinct structural features contribute to its unique pharmacological properties, differentiating it from other bisbenzylisoquinoline alkaloids .

Actividad Biológica

Berbamunine is a bisbenzylisoquinoline alkaloid derived from various plant species, particularly those in the Berberis genus. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound involves complex enzymatic processes primarily mediated by cytochrome P450 enzymes. Recent studies have demonstrated the successful engineering of Saccharomyces cerevisiae to produce this compound de novo, showcasing the potential for biotechnological applications in alkaloid production. The process involves the dimerization of two N-methylcoclaurine (NMC) monomers through specific enzymatic pathways, particularly facilitated by the enzyme BsCYP80A1, which catalyzes the final coupling reaction in the biosynthetic pathway .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, suggesting its potential as a natural antimicrobial agent. For instance, research indicates that this compound has effective inhibitory concentrations against Staphylococcus aureus and Candida albicans, making it a candidate for further development in treating infections .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In cell line studies, this compound demonstrated cytotoxic effects on several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an alternative treatment for resistant infections.

Case Study 2: Cancer Cell Line Analysis

In another study focusing on cancer treatment, this compound was tested on various human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell types. This suggests a promising avenue for developing this compound-based therapies in oncology.

Data Table: Summary of Biological Activities

| Activity | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 30 | Growth inhibition |

| Antimicrobial | Candida albicans | 25 | Growth inhibition |

| Anticancer | Breast cancer cells | 25 | Apoptosis induction |

| Anticancer | Lung cancer cells | 35 | Cell cycle arrest |

Propiedades

Número CAS |

6859-66-1 |

|---|---|

Fórmula molecular |

C36H40N2O6 |

Peso molecular |

596.7 g/mol |

Nombre IUPAC |

(1R)-1-[[4-[2-hydroxy-5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m1/s1 |

Clave InChI |

FDABVSXGAMFQQH-IHLOFXLRSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC |

SMILES isomérico |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC |

SMILES canónico |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC |

Sinónimos |

magnoline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.